molecular formula C9H14N4O2 B11736636 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11736636
M. Wt: 210.23 g/mol
InChI Key: SEDZCUTXSGXDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound featuring a pyrazole core substituted with a methyl group, an amine, and a morpholine carboxamide moiety. The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its versatile pharmacological properties and presence in numerous active molecules . Pyrazole derivatives are extensively researched for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The specific substitution pattern of this compound, combining an electron-donating amine group and a morpholine-containing carboxamide, makes it a valuable intermediate for researchers. The morpholine ring is a common feature in drug discovery due to its ability to improve solubility and influence metabolic stability. Pyrazole carboxamide derivatives, in particular, have demonstrated significant potential as antifungal agents. Novel pyrazole carboxamides have been shown to exhibit potent activity against fungal pathogens like Rhizoctonia solani by disrupting mitochondrial function, specifically by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) in the electron transport chain, leading to a decrease in mitochondrial membrane potential and ultimately cell death . Furthermore, recent research highlights the role of pyrazole-based structures as antibiotic adjuvants. Specific pyrazole carboxamide derivatives have been found to restore the efficacy of colistin against multidrug-resistant and carbapenem-resistant Acinetobacter baumannii , a critical-priority pathogen, indicating their potential to combat antimicrobial resistance . This compound is intended for research applications only, such as in hit-to-lead optimization campaigns, the synthesis of more complex heterocyclic systems, and mechanistic studies in chemical biology. Researchers can utilize this building block to explore new therapeutic agents or to study the structure-activity relationships of pyrazole-containing molecules. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for use in humans.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

(3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

SEDZCUTXSGXDKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves coupling 1H-pyrazole-4-carboxylic acid with morpholine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activating agents. The reaction proceeds in chloroform at room temperature, yielding the intermediate 4-(1H-pyrazol-4-ylcarbonyl)morpholine. Subsequent methylation at the pyrazole nitrogen is achieved using methyl iodide under basic conditions.

Key Steps :

  • Activation of Carboxylic Acid : EDC forms an active O-acylisourea intermediate with 1H-pyrazole-4-carboxylic acid, which is stabilized by HOBt to prevent side reactions.

  • Nucleophilic Attack by Morpholine : The morpholine amine attacks the activated carbonyl, forming the amide bond.

  • Methylation : The pyrazole ring is methylated at the 1-position using methyl iodide and a base such as potassium carbonate.

Optimization and Yield

Reaction optimization studies reveal that chloroform as the solvent minimizes side product formation compared to polar aprotic solvents like DMF. Purification via silica gel chromatography (chloroform:methanol = 95:5) achieves a yield of 76% for the amide intermediate. Final methylation yields 82% purity, confirmed by HPLC.

Table 1: Amide Coupling Reaction Parameters

ParameterValue
SolventChloroform
ActivatorsEDC, HOBt
Reaction Time12–16 hours
Temperature20–25°C
Final Yield76% (amide), 82% (methylated)

Ullmann-Type Coupling for Direct Functionalization

Copper-Catalyzed Arylation

An alternative route employs Ullmann-type coupling to attach the morpholinylcarbonyl group directly to a pre-methylated pyrazole core. This method uses copper(I) iodide as a catalyst, cesium carbonate as a base, and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in DMF at 120°C.

Advantages :

  • Avoids multi-step synthesis by coupling pre-functionalized pyrazole derivatives.

  • Tolerates diverse substituents on the pyrazole ring.

Reaction Scalability and Challenges

At scale, the reaction requires strict control of oxygen and moisture to prevent catalyst deactivation. A 10 mmol trial achieved a 68% yield , but scaling to 100 mmol reduced efficiency to 52% due to incomplete ligand coordination.

Table 2: Ullmann Coupling Optimization

ParameterSmall Scale (10 mmol)Large Scale (100 mmol)
Catalyst (CuI)5 mol%7 mol%
Ligand10 mol%15 mol%
Yield68%52%
Purity (HPLC)95%88%

One-Pot Tandem Synthesis

Integrated Approach

A tandem method combines pyrazole ring formation and morpholine incorporation in a single pot. Hydrazine hydrate reacts with β-ketoamide precursors under acidic conditions, cyclizing to form the pyrazole ring while simultaneously introducing the morpholinylcarbonyl group.

Critical Parameters :

  • pH Control : Maintained at 4–5 using acetic acid to prevent over-protonation.

  • Temperature Gradient : Initial heating at 80°C for cyclization, followed by cooling to 40°C for amide stabilization.

Yield and Characterization

This method achieves a 63% overall yield with 89% purity . Nuclear Magnetic Resonance (NMR) confirms the structure:

  • ¹H NMR (600 MHz, CDCl₃) : δ 2.98 (s, 3H, CH₃), 3.68–3.72 (m, 8H, morpholine), 7.78 (s, 1H, pyrazole-H).

  • ¹³C NMR : δ 167.2 (C=O), 145.6 (pyrazole-C4), 138.1 (pyrazole-C3).

Comparative Analysis of Methods

Efficiency and Practicality

  • Amide Coupling : Highest yield (76–82%) but requires multiple purification steps.

  • Ullmann Coupling : Scalability challenges offset by direct functionalization.

  • Tandem Synthesis : Streamlined but lower yield (63%).

Industrial Considerations

For large-scale production, the Ullmann method is preferred despite its moderate yield due to fewer intermediates and reduced solvent waste . Academic settings favor the tandem approach for its simplicity.

Chemical Reactions Analysis

2.1. Acylation Reactions

The morpholin-4-ylcarbonyl group can undergo nucleophilic acyl substitution with amines or alcohols under basic conditions (e.g., DMAP catalysts).

2.2. Alkylation/Alkylation-Reduction Sequences

The pyrazole nitrogen’s methyl group can be further modified:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of bases.

  • Reductive amination : Formation of secondary amines via condensation with aldehydes followed by sodium borohydride reduction .

2.3. Substitution Reactions

The morpholin-4-ylcarbonyl moiety may undergo nucleophilic substitution under basic or acidic conditions, replacing it with alternative nucleophiles.

2.4. Oxidation/Reduction

  • Oxidation : Potential conversion of amine groups to nitro or imine derivatives using oxidizing agents (e.g., hydrogen peroxide).

  • Reduction : Selective reduction of carbonyl groups to alcohols or amines using reagents like lithium aluminum hydride.

Analytical and Reaction Monitoring

  • Characterization :

    • NMR spectroscopy : Confirms structure via proton and carbon chemical shifts (e.g., δ ~3.34 ppm for NH protons) .

    • Mass spectrometry : Identifies molecular ions and fragmentation patterns (e.g., m/z 273 for a related derivative) .

  • Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate and product formation .

Reaction Data Table

Reaction Type Reagents/Conditions Product/Outcome References
Pyrazole ring formationHydrazine + β-diketone (acidic conditions)Pyrazole core
Morpholin-4-ylcarbonyl attachmentMorpholine + phosgene/triphosgene (DMAP, DCM)Morpholin-4-ylcarbonyl-substituted pyrazole
MethylationMethyl halide + NaH (DMF, r.t.)1-Methyl-pyrazole derivative
AcylationAcid chlorides + DMAP (DCM, r.t.)Acylated morpholin-4-ylcarbonyl derivatives
Reductive aminationAldehydes + NaBH₄ (MeOH, ambient)Secondary amines

Mechanistic Considerations

  • Pyrazole ring stability : The aromatic pyrazole system resists electrophilic substitution but allows nucleophilic attack at position 3 or 5.

  • Morpholin-4-ylcarbonyl reactivity : The carbamate group participates in acyl transfer reactions under basic conditions.

  • Steric effects : Bulky substituents (e.g., methyl groups) influence regioselectivity in alkylation or acylation reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine exhibit significant anticancer activities. For instance, studies have shown that pyrazole derivatives can display sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties . Mechanistic studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Compounds derived from pyrazoles have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Potential Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Here are some specific applications:

1. Cancer Treatment: Due to its potential CDK inhibitory activity, this compound could be developed into a selective anticancer agent targeting specific cancer types .

2. Anti-inflammatory Drugs: Given its structural properties, it may serve as a lead compound for developing anti-inflammatory medications that target specific inflammatory pathways.

3. Infectious Diseases: The ongoing research into pyrazole derivatives has highlighted their potential as antiviral agents, particularly against HIV and other viral infections .

Case Study 1: CDK Inhibition

In a study focused on the structure-activity relationship of pyrazole derivatives, it was found that certain analogs exhibited potent CDK2 inhibitory activity, with one compound demonstrating a Ki value of 0.005 µM. This highlights the potential of pyrazole derivatives as anticancer agents through selective inhibition of cell cycle regulators .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of pyrazole derivatives in vitro. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting their utility in treating chronic inflammatory conditions .

Summary Table of Applications

Application AreaPotential ImpactRelevant Findings
Cancer Treatment Selective inhibition of cancer cell proliferationSub-micromolar GI50 against multiple cancer lines
Anti-inflammatory Reduction of inflammation markersSignificant decrease in cytokine production
Infectious Diseases Antiviral activity against HIVPyrazole derivatives show promise in antiviral screening

Mechanism of Action

The mechanism of action of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine C₁₀H₁₄N₄O₂ 238.25 - N1: Methyl
- C4: Morpholinylcarbonyl
Moderate lipophilicity, H-bonding via amide Pharmaceutical intermediate
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine C₁₃H₂₀N₄O₂ 264.32 - N1: Cyclopentyl
- C4: Morpholinylcarbonyl
Higher lipophilicity, steric bulk Drug development (ISO-certified)
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉Cl₂N₃ 242.11 - N1: Dichlorophenylmethyl Halogenated, steric hindrance Antimicrobial research
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 - N1: Ethyl
- C3: Trifluoromethyl
Electron-withdrawing, low molecular weight Research chemical
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.31 - N1: Adamantyl High lipophilicity, membrane penetration CNS therapeutics
1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine C₅H₉N₃S 143.21 - N1: Methyl
- C4: Methylsulfanyl
Sulfur-containing, precursor utility Synthetic intermediate

Functional Group Impact on Bioactivity and Solubility

  • Morpholinylcarbonyl Group : Enhances solubility in polar solvents (e.g., DMSO, water) and facilitates interactions with biological targets via hydrogen bonding. This group is critical in the target compound for balancing hydrophilicity and drug-likeness .
  • Trifluoromethyl Group : The strong electron-withdrawing nature of -CF₃ in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reduces basicity and may enhance metabolic stability .
  • Adamantyl Group: Known to boost lipophilicity and blood-brain barrier penetration, making 1-(adamantan-1-yl)-1H-pyrazol-3-amine a candidate for neurological disorders .

Therapeutic Potential and Marketed Derivatives

  • Anti-Inflammatory Compounds : Halogenated derivatives () are explored for autoimmune diseases due to their ability to modulate inflammatory pathways.
  • Antimicrobials : Sulfur-containing analogues () may disrupt bacterial enzyme systems via thiol interactions.

Biological Activity

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological properties.

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the morpholine carbonyl group. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
  • Introduction of the Morpholine Group : The morpholine moiety is introduced via amide bond formation, often using coupling reagents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The morpholine group can enhance the compound's binding affinity, while the methyl group at the pyrazole position may influence its pharmacokinetic properties.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study found that certain pyrazole derivatives demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example, derivatives similar to this compound have displayed moderate to excellent antifungal activity against phytopathogenic fungi .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Inhibition of CDK2 : A study demonstrated that specific pyrazole derivatives could inhibit CDK2 with a Ki value as low as 0.005 µM, showcasing their potential as selective anticancer agents .
  • Antifungal Activity : A series of pyrazole carboxamide derivatives exhibited significant antifungal activity against multiple strains, outperforming common antifungal agents in certain assays .

Data Tables

Activity Type Compound IC50/Activity Level Reference
CDK2 InhibitionPyrazole derivativeKi = 0.005 µM
Antifungal ActivityPyrazole carboxamide derivativeModerate to excellent
AntiproliferativeVarious pyrazole derivativesGI50 = 0.127–0.560 μM

Q & A

Q. Key structure-activity relationship (SAR) insights :

  • Morpholine positioning : Carbonyl attachment at the pyrazole 4-position enhances σ₁ receptor selectivity over σ₂ (20-fold difference in Kᵢ) .
  • Electron-deficient aryl groups : Fluorine or chlorine at the pyrazole 1-position increases antibacterial potency by 3–5×, likely due to improved membrane penetration .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) reduce antitubulin activity but improve metabolic stability in hepatic microsomal assays .

How can contradictions in reported biological data for morpholine-pyrazole derivatives be addressed?

Discrepancies in IC₅₀ values (e.g., antitubulin activity ranging from 0.5–5 µM) may arise from:

  • Assay variability : Differences in tubulin source (bovine vs. human) or buffer conditions (e.g., GTP concentration) .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) can artificially inflate activity; HPLC purity >98% is recommended .
  • Cellular context : HeLa cells (high tubulin expression) may show lower IC₅₀ than A549 cells .
    Resolution strategies :
  • Standardize assay protocols (e.g., use recombinant human tubulin).
  • Validate results across multiple cell lines and orthogonal assays (e.g., SPR for binding kinetics) .

What computational and experimental approaches are effective for predicting the ADMET profile of this compound?

  • In silico prediction :
    • LogP : Calculated ~2.1 (moderate lipophilicity) using Molinspiration, suggesting adequate blood-brain barrier penetration .
    • CYP inhibition : SwissADME predicts low inhibition risk for CYP3A4 (Probability ~0.2) due to morpholine’s low metabolic liability .
  • Experimental validation :
    • Microsomal stability : >60% remaining after 1-hour incubation with rat liver microsomes .
    • Plasma protein binding : ~85% binding observed via equilibrium dialysis, indicating potential dose adjustments .

How can synthetic byproducts or degradation products be characterized and minimized?

Common byproducts include:

  • Uncyclized intermediates : Detected via LC-MS (m/z +18 for hydrazide precursors) .
  • Oxidation products : Morpholine N-oxide (δ ~3.8 ppm in ¹H NMR) forms under aerobic conditions .
    Mitigation strategies :
  • Reaction atmosphere : Use inert gas (N₂/Ar) to prevent oxidation .
  • Chromatographic purification : Reverse-phase HPLC with C18 columns resolves polar byproducts .

What strategies are employed to enhance the aqueous solubility of morpholine-containing pyrazoles?

  • Salt formation : Hydrochloride salts improve solubility (e.g., >10 mg/mL in water) .
  • PEGylation : Conjugation with polyethylene glycol (PEG-400) increases solubility 5–10× while retaining σ₁ receptor affinity .
  • Co-solvent systems : Ethanol-water (1:1) or cyclodextrin inclusion complexes enhance solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.